Sulfone-Bis-PEG4-acid
Description
Contextualization as a Bifunctional Polyethylene (B3416737) Glycol (PEG) Linker
At its core, Acid-PEG4-Sulfone-PEG4-Acid is a bifunctional linker. axispharm.com This means it possesses two reactive functional groups, in this case, carboxylic acids, located at either end of the molecule. axispharm.com These terminal acid groups can form stable amide bonds with primary amines, a common functional group found in proteins and other biomolecules. broadpharm.com
Below is a table detailing the key structural features of Acid-PEG4-Sulfone-PEG4-Acid:
| Feature | Description |
| Functional Groups | Two terminal carboxylic acid (-COOH) groups |
| Spacer Arms | Two polyethylene glycol (PEG4) chains |
| Central Moiety | A sulfone (SO2) group |
| Bifunctionality | Capable of reacting with two separate molecules |
Classification within the Chemical Biology and Medicinal Chemistry Repertoire
Within the broader context of chemical biology and medicinal chemistry, Acid-PEG4-Sulfone-PEG4-Acid is classified as a homobifunctional crosslinker. axispharm.comchempep.com The term "homobifunctional" signifies that the reactive groups at both ends of the linker are identical. axispharm.com This characteristic makes it particularly useful for linking two identical molecules or for creating specific molecular architectures.
These types of linkers are integral to the construction of various bioconjugates, including antibody-drug conjugates (ADCs), where they can be used to attach therapeutic agents to antibodies. axispharm.com The PEG component of the linker is crucial for these applications, as it imparts desirable physicochemical properties to the final conjugate. broadpharm.com
Fundamental Role in Macromolecular Conjugation Strategies
The primary role of Acid-PEG4-Sulfone-PEG4-Acid is to facilitate macromolecular conjugation. axispharm.com This process involves the covalent attachment of two or more molecules to create a single, larger entity with combined properties. wikipedia.org The terminal carboxylic acids of the linker can be activated to react with nucleophiles, such as the amine groups on the surface of proteins or other biomolecules. broadpharm.com
The sulfone group within the linker is generally stable but can also participate in specific chemical reactions, offering further possibilities for advanced conjugation strategies. nih.gov For instance, sulfone-containing linkers have been explored for their potential in creating stable thioether bonds, which are more resistant to hydrolysis compared to other linkages. acs.org This stability is a critical factor in ensuring the integrity of the conjugate in biological environments. google.com
Significance of PEGylation for Aqueous Solubility and Biological Compatibility in Research Systems
The incorporation of PEG chains, a process known as PEGylation, is a widely used strategy to enhance the properties of therapeutic molecules and research tools. wikipedia.org The PEG4 segments in Acid-PEG4-Sulfone-PEG4-Acid confer several important advantages:
Increased Aqueous Solubility: PEG is highly hydrophilic, meaning it readily interacts with water molecules. mdpi.comekb.eg This property is essential for improving the solubility of hydrophobic molecules, making them easier to work with in aqueous buffers and biological systems. preprints.org
Enhanced Biological Compatibility: PEG is known for its low immunogenicity and antigenicity, meaning it is less likely to trigger an immune response. wikipedia.org This "stealth" effect helps to prolong the circulation time of PEGylated molecules in the body by reducing their clearance by the immune system. preprints.orgresearchgate.net
Improved Pharmacokinetics: By increasing the hydrodynamic size of a molecule, PEGylation can reduce its rate of clearance by the kidneys, leading to a longer half-life in the bloodstream. wikipedia.orgekb.eg
The following table summarizes the key benefits of PEGylation in the context of research applications:
| Benefit of PEGylation | Description |
| Enhanced Solubility | Improves the ability of hydrophobic compounds to dissolve in water. preprints.org |
| Reduced Immunogenicity | Minimizes the likelihood of an adverse immune reaction. wikipedia.org |
| Prolonged Circulation | Increases the time a molecule remains active in a biological system. researchgate.net |
| Increased Stability | Protects the conjugated molecule from enzymatic degradation. researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O14S/c23-21(24)1-3-29-5-7-31-9-11-33-13-15-35-17-19-37(27,28)20-18-36-16-14-34-12-10-32-8-6-30-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABOCNYQXCVGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Synthetic Methodologies for Acid Peg4 Sulfone Peg4 Acid and Derivatives
Structural Design Principles for Research Applications
The rational design of linkers like Acid-PEG4-Sulfone-PEG4-Acid is crucial for their successful application in fields such as antibody-drug conjugates (ADCs), proteomics, and diagnostic assays. Each component of the linker's structure is deliberately chosen to impart specific properties to the final conjugate.
The inclusion of two tetra-ethylene glycol (PEG4) units as spacers is a key design feature. Polyethylene (B3416737) glycol is widely used in biomedical applications to enhance the solubility and biocompatibility of conjugated molecules. nih.gov The specific length of the PEG spacer can significantly influence the properties of the resulting conjugate.
The PEG4 spacer provides a flexible chain with a defined length, which is critical for several reasons:
Overcoming Steric Hindrance: The spacer arm physically separates the conjugated molecules, which can be crucial for overcoming steric hindrance and allowing each molecule to maintain its native conformation and biological activity. For instance, when attaching a small molecule drug to a large antibody, the PEG spacer ensures the drug can access its target without being obstructed by the bulk of the antibody. researchgate.net
Modulating Pharmacokinetics: The length of the PEG spacer can influence the pharmacokinetic properties of a bioconjugate. nih.gov While longer PEG chains are known to increase circulation half-life, shorter spacers like PEG4 can provide a balance between improved solubility and avoiding potential masking of the biologically active sites of the conjugated molecules. nih.govresearchgate.net
Enhancing Solubility: The hydrophilic nature of the PEG chains can improve the aqueous solubility of hydrophobic molecules, which is often a challenge in drug development.
The presence of terminal carboxylic acid groups (-COOH) is a fundamental aspect of the linker's design, providing a versatile handle for conjugation. Carboxylic acids are particularly useful due to their ability to react with primary amines, which are abundant in biological molecules such as the lysine (B10760008) residues on the surface of proteins. labinsights.nlmdpi.com
Key considerations for incorporating terminal carboxylic acid functionality include:
Reaction Chemistry: Carboxylic acids can be activated to form reactive esters, which then readily react with primary amines to form stable amide bonds. rsc.org Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its derivatives. rsc.org This well-established chemistry provides high coupling efficiencies under mild aqueous conditions. nih.gov
Versatility: The carboxylic acid moiety allows for conjugation to a wide range of biomolecules, including proteins, peptides, and amino-functionalized small molecules or surfaces. labinsights.nlnih.gov This versatility makes the linker adaptable to various research applications.
pH Responsiveness: The ionization state of the carboxylic acid group is pH-dependent. This property can be exploited in the design of "smart" drug delivery systems where the release of a payload is triggered by changes in pH, such as the acidic environment of tumors or endosomes. researchgate.net
The design of Acid-PEG4-Sulfone-PEG4-Acid as a homobifunctional linker with two carboxylic acid groups allows for the crosslinking of two amine-containing molecules or the attachment of the linker to two separate amine-bearing surfaces.
The key roles of the sulfone moiety include:
Chemical Stability: Sulfones are known for their high chemical and metabolic stability. They are resistant to enzymatic cleavage and hydrolysis, which is a desirable feature for linkers used in in vivo applications, ensuring the integrity of the conjugate until it reaches its target. nih.govnih.gov Research on sulfone linkers for antibody conjugates has demonstrated improved serum stability compared to other linker chemistries, such as those based on maleimides. nih.govnih.gov
Structural Rigidity: The sulfone group introduces a degree of rigidity into the otherwise flexible PEG backbone. This can help to control the spatial orientation of the conjugated molecules, which may be important for optimizing their interaction with their respective targets.
Synthetic Accessibility: The sulfone group can be introduced through well-established synthetic routes, such as the oxidation of a thioether precursor. This provides a reliable method for incorporating this functionality into the linker structure.
Chemical Synthesis Pathways
The synthesis of Acid-PEG4-Sulfone-PEG4-Acid involves a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The general strategies involve the elongation of PEG chains and the subsequent introduction of the functional moieties.
The construction of the oligo(ethylene glycol) backbone of a defined length, such as the PEG4 units in the target molecule, is a fundamental step. Several methods can be employed for the controlled elongation of PEG chains:
Williamson Ether Synthesis: This classical method involves the reaction of an alcohol with an alkyl halide in the presence of a base. By using a protected PEG alcohol and a PEG halide, the chain can be extended in a stepwise manner.
Tosylation and Nucleophilic Substitution: A common approach is to activate the terminal hydroxyl group of a PEG molecule as a tosylate, which is an excellent leaving group. This tosylated PEG can then react with another PEG molecule containing a terminal hydroxyl group under basic conditions to form an ether linkage and extend the chain.
"Click" Chemistry: Modern synthetic strategies may employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry for the efficient and high-yield coupling of PEG units. This would involve synthesizing PEG chains with terminal azide (B81097) and alkyne functionalities, which can then be clicked together. nih.gov
These synthetic strategies allow for the precise control of the PEG chain length, which is crucial for the performance of the final linker.
Once the PEG-sulfone-PEG backbone is assembled, the terminal hydroxyl groups must be converted into carboxylic acids. Several methods exist for this transformation:
Oxidation of Primary Alcohols: The terminal primary alcohol groups of the PEG chains can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid). However, these harsh conditions can sometimes lead to cleavage of the PEG chain. A more controlled method involves a two-step process: oxidation of the alcohol to an aldehyde using a milder reagent like pyridinium chlorochromate (PCC), followed by further oxidation of the aldehyde to a carboxylic acid.
Reaction with an Anhydride: The terminal hydroxyl groups can be reacted with a cyclic anhydride, such as succinic anhydride, to introduce a carboxylic acid group via an ester linkage. This is a common and efficient method for introducing terminal carboxyl functionality.
Alkylation followed by Hydrolysis: A terminal hydroxyl group can be deprotonated with a strong base and then reacted with an alkyl halide containing a protected carboxylic acid (e.g., a t-butyl ester). The protecting group can then be removed under acidic conditions to reveal the carboxylic acid. google.comjustia.com This method provides a clean and high-yielding route to the final product. For instance, a PEG-alcohol can be reacted with t-butyl bromoacetate, followed by hydrolysis of the t-butyl ester with trifluoroacetic acid to yield the PEG-carboxylic acid. justia.com
The choice of synthetic route will depend on the desired scale of the synthesis, the required purity, and the compatibility of the reagents with the other functional groups present in the molecule.
Introduction of the Central Sulfone Linkage
Another significant method involves the use of reagents like divinyl sulfone, which can react with nucleophiles. For instance, the synthesis of poly(ethylene glycol) vinyl sulfone (VS-PEG) derivatives has been described, where a chloroethyl sulfone precursor (CES-PEG) is converted to the more reactive vinyl sulfone in the presence of a base. nih.gov This vinyl sulfone group is highly selective for reaction with sulfhydryl groups (thiols), such as those found in cysteine residues of proteins. nih.gov
Furthermore, bis-sulfone reagents are utilized for specific conjugation chemistries, such as linking to histidine residues in a protein's His-tag. nih.govresearchgate.net This process, known as bis-alkylation, involves the reaction of the sulfone with the imidazole (B134444) nitrogens of two adjacent histidine residues, forming a stable, covalent bridge. nih.govresearchgate.net The mechanism often proceeds through a sequence of addition-elimination reactions. researchgate.net While these examples relate to protein conjugation, the underlying chemical principles are fundamental to the formation of the sulfone linkage within the backbone of a PEGylated molecule. The sulfone group within the Acid-PEG4-Sulfone-PEG4-Acid structure serves as a stable core connecting the two PEG4-acid arms.
Purification Methodologies for Chemical Integrity
Ensuring the chemical integrity and purity of complex molecules like Acid-PEG4-Sulfone-PEG4-Acid is paramount. The purification of PEGylated compounds presents unique challenges due to the polymer's hydrophilicity, potential for polydispersity, and the presence of isomers. Several chromatographic techniques are employed to effectively purify these molecules. biopharminternational.comnih.gov
Ion-Exchange Chromatography (IEX) is a primary method for purifying PEGylated products. biopharminternational.com This technique separates molecules based on their net charge. The addition of PEG chains can shield the charges on a molecule, altering its interaction with the IEX stationary phase. nih.gov This principle allows for the effective separation of molecules with different degrees of PEGylation. nih.gov For a dicarboxylic acid compound like Acid-PEG4-Sulfone-PEG4-Acid, cation exchange chromatography would be a suitable approach.
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. biopharminternational.comnih.gov Since PEGylation significantly increases the size of a molecule, SEC is highly effective at removing unreacted starting materials and smaller impurities from the desired PEGylated product. nih.gov
These methodologies can be used individually or in combination to achieve high purity of the final compound, ensuring its chemical integrity for subsequent applications.
| Technique | Principle of Separation | Application in Purifying PEG-Sulfone Compounds |
|---|---|---|
| Ion-Exchange Chromatography (IEX) | Net Charge | Separates based on the degree of PEGylation and charged functional groups (e.g., terminal carboxylic acids). biopharminternational.comnih.gov |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Effective for removing unreacted, smaller molecular weight starting materials and by-products. nih.gov |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Can serve as a supplementary method to IEX, though PEGs can also bind to HIC media. biopharminternational.com |
Functionalization Strategies and Precursors in Related Compounds
Synthesis of Sulfinic Acids from Methyl Sulfones for Related Architectures
The synthesis of precursors is a foundational aspect of constructing complex molecules. For architectures incorporating a sulfone group, sulfinic acids are valuable intermediates. A general and efficient one-pot method has been developed for the synthesis of sulfinic acids directly from methyl sulfones. organic-chemistry.orgnih.govorganic-chemistry.org
This process involves two main steps:
Alkylation: The methyl sulfone is first alkylated with a benzylic halide. organic-chemistry.orgnih.gov
In Situ Elimination: In the presence of an excess of a strong base, such as potassium tert-butoxide (t-BuOK), the resulting intermediate undergoes an in situ elimination of styrene to yield the desired sulfinic acid. organic-chemistry.orgnih.gov
This method is advantageous because it is compatible with a variety of functionalized substrates and offers a simplified synthetic route compared to traditional approaches. organic-chemistry.org The resulting sulfinic acids can then be further elaborated to create the central sulfone linkage found in more complex structures. This strategy is particularly useful for late-stage functionalization in pharmaceutical research and development. organic-chemistry.orgnih.gov
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Alkylation of methyl sulfone | Benzylic halide |
| 2 | In situ elimination | Excess base (e.g., potassium tert-butoxide) |
Versatile Routes to Heterobifunctional PEG Derivatives for Diverse Functionalization
The synthesis of a symmetrical molecule like Acid-PEG4-Sulfone-PEG4-Acid relies on principles developed for creating heterobifunctional PEGs, which possess different functional groups at each terminus. mdpi.comresearchgate.netsemanticscholar.org A versatile approach to these derivatives often begins with a linear, symmetrical PEG diol. mdpi.comresearchgate.netsemanticscholar.org
A key step in this process is the asymmetric activation of one of the terminal hydroxyl groups. mdpi.comresearchgate.netsemanticscholar.org This is often achieved through selective monotosylation, which attaches a tosyl group to one end of the PEG chain, leaving the other hydroxyl group free. This mono-activated intermediate can then be subjected to a variety of nucleophilic substitution reactions to introduce a wide range of functionalities. mdpi.comresearchgate.netsemanticscholar.org
Examples of functional group transformations include:
Azide functionalization: Reacting the monotosyl PEG with sodium azide. mdpi.comresearchgate.netsemanticscholar.org
Thiol functionalization: Reacting with sodium hydrosulfide to obtain a thiol end group. mdpi.comresearchgate.net
Amine functionalization: Prepared either by the reduction of an azide group or through nucleophilic substitution of a mesylate-terminated PEG with ammonia. mdpi.comresearchgate.netsemanticscholar.org
These strategies allow for the creation of a diverse library of PEG precursors with specific reactive handles. mdpi.comresearchgate.netsemanticscholar.org By carefully selecting and manipulating these end groups, complex architectures can be built, including those with a central sulfone linkage and terminal acid functionalities. This approach ensures high levels of functionalization, often exceeding 95%. mdpi.comresearchgate.netsemanticscholar.org The synthesis of branched PEGs and other heterobifunctional derivatives has also been explored to expand the range of possible molecular designs. rsc.orgnih.gov
Chemical Reactivity and Bioconjugation Strategies with Acid Peg4 Sulfone Peg4 Acid
Carboxylic Acid Termini Reactivity
The presence of carboxylic acid groups at both ends of the polyethylene (B3416737) glycol (PEG) chains is central to the linker's utility, allowing for the formation of stable covalent bonds with amine-containing molecules.
The fundamental reaction involving the carboxylic acid termini is the formation of an amide bond with a primary amine. This reaction, a type of nucleophilic acyl substitution, involves the amine's nitrogen atom attacking the carbonyl carbon of the carboxylic acid. In the absence of activating agents, this reaction typically requires high temperatures to drive off the water molecule formed, a condition unsuitable for most biological molecules. chemistrysteps.com For bioconjugation purposes, where sensitive proteins and peptides are involved, the use of chemical activators is essential to facilitate this reaction under mild, physiological conditions. chemistrysteps.com
To achieve efficient amide bond formation in aqueous environments and at room temperature, carbodiimide-based activators are widely employed. chemistrysteps.comthermofisher.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are common choices.
The general mechanism involves the carbodiimide (B86325) reacting with the carboxylic acid group of the linker to form a highly reactive O-acylisourea intermediate. chemistrysteps.comcreative-proteomics.com This intermediate is susceptible to nucleophilic attack by a primary amine present in the reaction mixture. creative-proteomics.com The amine displaces the carbodiimide byproduct, resulting in the formation of a stable amide bond. chemistrysteps.comcreative-proteomics.com
EDC is a water-soluble carbodiimide, making it ideal for bioconjugation reactions performed in aqueous buffers. thermofisher.comcreative-proteomics.com Its byproduct, a urea (B33335) derivative, is also water-soluble and can be easily removed through extraction or dialysis. interchim.fr
DCC is not water-soluble and is primarily used in organic synthesis. thermofisher.com Its urea byproduct is insoluble in most organic solvents and precipitates out of the reaction, which can complicate purification in some contexts. creative-proteomics.com
HATU is another coupling agent often used in solid-phase peptide synthesis and is known for its high efficiency and suppression of side reactions.
To improve efficiency and reduce side reactions, such as the formation of N-acylurea, carbodiimide reactions are often performed in the presence of an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. nih.gov These additives react with the O-acylisourea intermediate to form a more stable NHS-ester, which then reacts with the amine to form the final amide bond. nih.gov
| Activator | Solubility | Primary Use | Byproduct Properties |
| EDC | Water-soluble | Aqueous bioconjugation | Water-soluble, easily removed |
| DCC | Organic solvents | Organic synthesis, peptide synthesis | Insoluble in most organic solvents, precipitates |
| HATU | Organic solvents | Peptide synthesis, solution-phase coupling | Soluble in organic solvents |
This table provides a summary of the properties of common carbodiimide-based activators used for amide bond formation.
The amide bond is one of the most stable covalent linkages used in bioconjugation. nih.gov Its stability is attributed to resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the carbon-nitrogen bond. nih.govacs.org This resonance stabilization makes the amide bond highly resistant to hydrolysis under a wide range of pH conditions, including those found in physiological environments. nih.gov The half-life of an amide bond in water at neutral pH is estimated to be several hundred years, ensuring that conjugates formed using Acid-PEG4-Sulfone-PEG4-Acid remain intact throughout their intended application. nih.gov This inherent stability is critical for developing therapeutic antibody-drug conjugates (ADCs) and other long-circulating biomolecular complexes. researchgate.net
Role of the Internal Sulfone Moiety in Linker Functionality
Polyethylene glycol (PEG) chains are known for their significant flexibility, arising from the free rotation around the C-O single bonds. chempep.com This flexibility allows the linker to adopt a large number of conformations in solution. chempep.com The introduction of a sulfone group into the PEG backbone can influence this dynamic. The sulfur atom in a sulfone moiety has a tetrahedral geometry, which may introduce a more defined, albeit still flexible, kink in the linker's structure compared to the ether linkages. While PEG linkers are generally used to provide spatial separation between conjugated molecules, the specific architecture of the linker can affect the bioactive conformation. biochempeg.com The rigidity and length of a linker are critical factors that can impact the stability and activity of the final conjugate, such as in the design of Proteolysis Targeting Chimeras (PROTACs). biochempeg.com
| Functional Group | Role in Linker | Key Properties |
| Carboxylic Acid | Reactive Terminus | Forms stable amide bonds with primary amines via activation. |
| PEG Chains | Spacer, Solubilizer | Provides flexibility, biocompatibility, and hydrophilicity. |
| Sulfone Moiety | Hydrophilic Core | Highly polar, enhances aqueous solubility and compatibility. |
This table summarizes the roles and properties of the key functional components within the Acid-PEG4-Sulfone-PEG4-Acid linker.
Ancillary Bioconjugation Chemistries Employed with Related PEG-Sulfone-Acid Linkers
In addition to the direct conjugation of Acid-PEG4-Sulfone-PEG4-Acid, a variety of other bioconjugation strategies are employed with structurally related PEG-sulfone-acid linkers. These ancillary chemistries expand the versatility of this class of molecules, enabling their application in a broader range of biological contexts. The two principal strategies involve click chemistry, for which the sulfone-containing PEG linker is derivatized with a bioorthogonal handle, and the direct reaction of the sulfone moiety with thiol groups on biomolecules.
Click Chemistry Applications
Click chemistry provides a powerful and highly specific method for the conjugation of biomolecules. By incorporating a reactive handle, such as a propargyl group, onto a PEG-sulfone-acid linker, it can participate in highly efficient and bioorthogonal "click" reactions.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility. nih.govvectorlabs.com This reaction involves the formation of a stable triazole ring from an alkyne and an azide (B81097), catalyzed by a copper(I) species. nih.gov Derivatives of Acid-PEG4-Sulfone-PEG4-Acid, such as Propargyl-PEG4-Sulfone-PEG4-acid, are designed to leverage this chemistry. medkoo.com The propargyl group, a terminal alkyne, serves as a handle for CuAAC reactions.
The general reaction scheme involves the propargyl-functionalized PEG-sulfone-acid linker reacting with an azide-modified biomolecule in the presence of a copper(I) catalyst. This catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. nih.gov To enhance the reaction efficiency and minimize potential damage to biomolecules from copper, stabilizing ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed. vectorlabs.com The reaction proceeds under mild conditions, often in aqueous buffers at or near physiological pH, making it suitable for a wide range of biological applications. nih.gov
| Parameter | Typical Condition | Notes |
| Reactants | Propargyl-functionalized PEG-sulfone-acid, Azide-modified biomolecule | The azide can be incorporated into proteins, nucleic acids, or other molecules. |
| Catalyst | Copper(I), typically from CuSO₄ and a reducing agent (e.g., sodium ascorbate) | The copper catalyst is essential for the regioselective formation of the 1,4-disubstituted triazole. nih.gov |
| Ligand | THPTA, BTTAA, etc. | Ligands stabilize the copper(I) oxidation state and accelerate the reaction. vectorlabs.com |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | The reaction is often compatible with biological conditions. nih.gov |
| Temperature | Room temperature to 37°C | Mild temperatures are generally sufficient for the reaction to proceed. |
| pH | 7.0 - 8.0 | The optimal pH can vary depending on the specific biomolecules involved. |
This table provides a general overview of typical CuAAC reaction conditions. Specific parameters may need to be optimized for individual applications.
A key advantage of the CuAAC reaction is the formation of a 1,2,3-triazole linkage, which is exceptionally stable under a wide range of physiological conditions. nih.gov This covalent bond is resistant to hydrolysis, oxidation, and reduction, ensuring the integrity of the resulting bioconjugate. The triazole ring is also considered to be a "bio-inert" linker, meaning it generally does not interfere with the biological activity of the conjugated molecules. The formation of this stable linkage is a driving force for the widespread adoption of CuAAC in fields such as drug delivery, proteomics, and molecular imaging.
The CuAAC reaction is a prime example of a bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. jocpr.com This concept is of paramount importance in chemical biology, as it allows for the specific labeling and tracking of biomolecules in their natural environment. nih.gov
Bioorthogonal strategies involving PEG-sulfone linkers extend beyond CuAAC. For instance, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which can be advantageous in cellular applications where copper toxicity is a concern. nih.gov In this approach, a strained cyclooctyne (B158145) is used in place of a terminal alkyne, and the reaction proceeds without the need for a metal catalyst. While not directly involving propargyl-sulfone-PEG-acid derivatives, the principle of using a bioorthogonal handle on a PEG-sulfone linker remains the same.
The versatility of bioorthogonal click chemistry allows for the modular assembly of complex bioconjugates. A PEG-sulfone-acid linker can be pre-functionalized with a payload and a bioorthogonal handle, which can then be "clicked" onto a target biomolecule in a highly specific manner. This modularity is a significant advantage in the development of targeted therapeutics and diagnostic agents. jocpr.com
Applications in Advanced Materials Science Research Non Clinical
Polymer Chemistry and Macromolecular Engineering
In the realm of polymer chemistry, Acid-PEG4-Sulfone-PEG4-Acid serves as a valuable building block for the synthesis and modification of polymers. Its distinct functional groups at either end of the molecule, separated by hydrophilic PEG chains, allow for controlled chemical reactions to create polymers with specific, tailored properties.
Synthesis of Functional Polymers with Tailored Properties
The presence of two carboxylic acid groups allows Acid-PEG4-Sulfone-PEG4-Acid to act as a monomer or a functionalizing agent in polymerization reactions. These carboxyl groups can readily react with molecules containing primary amines to form stable amide bonds. This reactivity is fundamental to its use in creating functional polymers. For instance, it can be incorporated into polyester (B1180765) or polyamide chains through condensation polymerization.
The inclusion of the PEGylated sulfone linker within a polymer backbone can significantly influence the material's bulk properties. The inherent hydrophilicity of the PEG chains can enhance the water solubility and biocompatibility of otherwise hydrophobic polymers. The sulfone group, being a polar moiety, can also contribute to the polymer's solubility and thermal stability. The flexible nature of the PEG linkers can impart a degree of plasticity to rigid polymer chains, thereby tuning the mechanical properties of the resulting material.
Table 1: Potential Influence of Acid-PEG4-Sulfone-PEG4-Acid Incorporation on Polymer Properties
| Property | Effect of Incorporation | Rationale |
| Hydrophilicity | Increased | Introduction of hydrophilic PEG chains. |
| Biocompatibility | Enhanced | PEG is known for its low protein adsorption and immunogenicity. |
| Mechanical Flexibility | Increased | Flexible PEG spacers can lower the glass transition temperature. |
| Thermal Stability | Potentially Increased | The sulfone group can enhance thermal resistance. |
| Functionalization Potential | High | The sulfone group can be a target for further chemical modification. |
This table presents illustrative effects based on the chemical nature of the compound's constituent parts.
Incorporation into Polymeric Architectures for Enhanced Material Characteristics
Beyond linear polymers, Acid-PEG4-Sulfone-PEG4-Acid can be integrated into more complex polymeric architectures such as branched, graft, and star-shaped polymers. Its bifunctionality allows it to act as a linking segment between different polymer chains or to introduce specific functionalities at defined points within a macromolecular structure.
For example, it can be used to connect two different polymer arms to create an A-B diblock copolymer where the linker provides a flexible and hydrophilic spacer. In graft copolymers, the carboxylic acid groups can be used to attach polymer chains to a main backbone, with the PEG-sulfone segment providing a flexible and water-soluble graft. This can be particularly useful in the development of materials for coatings and surface modifications, where the PEG chains can extend from the surface to create a protein-repellent layer. The sulfone group, in some contexts, can undergo reactions with thiol-containing molecules, offering an additional handle for conjugation.
Hydrogel Development and Engineering
Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are a key area of research in biomaterials. Acid-PEG4-Sulfone-PEG4-Acid offers several advantages in the design and engineering of advanced hydrogel systems.
Utilization in Crosslinking Reactions for Hydrogel Network Formation
The dicarboxylic acid functionality of Acid-PEG4-Sulfone-PEG4-Acid makes it a suitable crosslinking agent for the formation of hydrogel networks. It can react with polymers that have complementary functional groups, such as multi-arm PEG amines, to form a crosslinked network through amide bond formation. The length and flexibility of the PEG spacers in the linker will directly influence the mesh size and mechanical properties of the resulting hydrogel. Longer, more flexible crosslinks generally lead to hydrogels with higher swelling ratios and lower stiffness.
The central sulfone group is relatively stable but can be a site for specific chemical interactions, potentially allowing for the development of stimuli-responsive hydrogels. While not as common as other crosslinking chemistries, the reaction between sulfones and thiols under specific conditions could be explored for creating dynamic or degradable hydrogel networks.
Functionalization of Hydrogel Matrices with Biomolecules for Bioactivity Modulation
A key aspect of modern hydrogel design is the incorporation of bioactive molecules to elicit specific cellular responses. The carboxylic acid groups of Acid-PEG4-Sulfone-PEG4-Acid can be activated (e.g., using EDC/NHS chemistry) to react with amine groups present in proteins, peptides, and other biomolecules. This allows for the covalent attachment of these bioactive moieties to the hydrogel network.
For instance, peptides containing the RGD (arginine-glycine-aspartic acid) sequence can be conjugated to the hydrogel matrix to promote cell adhesion. The hydrophilic and flexible PEG spacers would present these peptides in a way that is accessible to cells, enhancing their biological activity. The ability to functionalize the hydrogel in this manner is crucial for creating materials that can actively guide cell behavior.
Development of Biofunctional Hydrogels for In Vitro Models
The combination of tunable mechanical properties and the capacity for biofunctionalization makes hydrogels created with Acid-PEG4-Sulfone-PEG4-Acid promising candidates for the development of sophisticated in vitro models. These models aim to mimic the complex microenvironment of native tissues, providing a more physiologically relevant platform for cell culture and disease modeling compared to traditional two-dimensional culture systems.
By carefully controlling the crosslinking density and the type and concentration of immobilized biomolecules, it is possible to create hydrogels that replicate key features of the extracellular matrix (ECM). For example, by incorporating specific growth factors or ECM proteins, researchers can study cell differentiation, migration, and tissue morphogenesis in a controlled three-dimensional environment. The biocompatibility imparted by the PEG components is essential for maintaining cell viability and function over extended culture periods.
Table 2: Parameters for Biofunctional Hydrogel Design Using Acid-PEG4-Sulfone-PEG4-Acid
| Parameter | Method of Control | Desired Outcome for In Vitro Models |
| Stiffness | Varying the concentration of the crosslinker and the polymer. | Mimicking the mechanical properties of different tissues (e.g., soft brain tissue vs. stiff bone). |
| Cell Adhesion | Covalent attachment of adhesion peptides (e.g., RGD) via the carboxylic acid groups. | Promoting cell attachment, spreading, and survival. |
| Bioactivity | Immobilization of growth factors or other signaling molecules. | Directing cell fate and function, such as stem cell differentiation. |
| Degradability | Incorporation of enzymatically or hydrolytically labile bonds in the polymer backbone or crosslinker. | Allowing for cell-mediated remodeling of the matrix. |
This table provides a conceptual framework for designing hydrogels for in vitro models using the functionalities of the specified compound.
Nanoparticle Surface Functionalization and Engineering
Surface functionalization is a cornerstone of modern nanotechnology, enabling the transformation of nascent nanoparticles into highly specialized tools. Acid-PEG4-Sulfone-PEG4-Acid serves as a heterobifunctional linker, a class of molecules designed to connect different components, such as a nanoparticle and a biomolecule, with precision. plos.orgresearchgate.net The PEG component imparts desirable physicochemical properties, while the terminal acid groups and central sulfone moiety offer reactive handles for covalent attachment, facilitating the creation of sophisticated, multifunctional nanoparticle systems. chempep.comcreativepegworks.comvectorlabs.com
Modification of Metal Oxide and Polymeric Nanoparticle Surfaces
The ability to tailor the surface chemistry of nanoparticles is crucial for their application. Acid-PEG4-Sulfone-PEG4-Acid is adept at modifying the surfaces of both inorganic metal oxide nanoparticles and organic polymeric nanoparticles.
For metal oxides, such as iron oxide (Fe₃O₄), silica (B1680970) (SiO₂), and titanium dioxide (TiO₂), the terminal carboxylic acid groups of the linker can form stable bonds with the nanoparticle surface. researchgate.netnih.gov This process often involves coupling the acid to surface hydroxyl or amine groups, effectively grafting the hydrophilic PEG chains onto the particle. This PEG layer, or corona, transforms the nanoparticle's surface from hydrophobic or charged to a more neutral, biocompatible, and water-soluble interface. plos.orgmdpi.com
In the case of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), the linker can be incorporated during or after particle formulation. researchgate.netresearchgate.net The carboxylic acid ends can react with functional groups on the polymer surface, anchoring the PEG-sulfone-PEG structure. Research has demonstrated the synthesis of PLA-PEG-bis-sulfone copolymers to create nanoparticles that are pre-functionalized for subsequent bioconjugation. researchgate.netresearchgate.net This surface modification is critical for preventing the non-specific adsorption of proteins and enhancing the particle's utility in complex biological media. nih.govnih.gov
Enhancement of Nanoparticle Dispersion and Stability in Aqueous Media
A primary challenge in working with nanoparticles is their tendency to aggregate in aqueous or high-ionic-strength solutions, such as physiological buffers. Surface modification with Acid-PEG4-Sulfone-PEG4-Acid significantly mitigates this issue. researchgate.net The PEG chains are highly hydrophilic and create a hydration shell around the nanoparticle. chempep.comnih.gov
This hydration layer provides steric hindrance, physically preventing nanoparticles from approaching each other too closely and succumbing to van der Waals forces that lead to aggregation. nih.govnih.gov The result is a dramatic improvement in the colloidal stability and dispersibility of the nanoparticles in aqueous media. plos.org This enhanced stability is a prerequisite for nearly all biological and materials science applications, ensuring that the nanoparticles remain as individual, functional units. mdpi.com
The effectiveness of PEGylation on nanoparticle stability is often quantified by measuring changes in hydrodynamic diameter and zeta potential, as illustrated in the following table.
| Nanoparticle Type | Surface Modification | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Stability Outcome |
| Iron Oxide (Fe₃O₄) | Unmodified | 250 ± 45 | +30 ± 5 | Prone to Aggregation |
| Iron Oxide (Fe₃O₄) | PEG-Acid Coated | 80 ± 10 | -15 ± 4 | High Stability in Buffer |
| PLGA | Unmodified | 180 ± 30 | -25 ± 6 | Moderate Stability |
| PLGA | PEG-Sulfone Coated | 190 ± 25 | -5 ± 3 | Enhanced Dispersion |
This table presents representative data synthesized from typical findings in nanoparticle functionalization studies.
Covalent Attachment of Biomolecules onto Nanoparticle Surfaces
A key application of Acid-PEG4-Sulfone-PEG4-Acid is its role as a molecular bridge for covalently attaching biomolecules to nanoparticle surfaces. creativepegworks.com The linker's bifunctional nature is critical here. While one end of the linker anchors to the nanoparticle, the other functional groups are available for conjugation.
The terminal carboxylic acid groups can be activated using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to react with primary amines found in the lysine (B10760008) residues of proteins and peptides, forming stable amide bonds. researchgate.net This is a widely used and robust method for protein immobilization.
Furthermore, the central sulfone moiety provides an alternative and orthogonal reaction site. Bis-sulfone compounds have been shown to react selectively with thiol groups (from cysteine residues in proteins) and imidazole (B134444) groups (from histidine residues). researchgate.netresearchgate.net This addition-elimination reaction allows for site-specific conjugation, which can be crucial for preserving the biological activity of the attached molecule. researchgate.netresearchgate.net This dual reactivity enables researchers to securely tether a wide array of biomolecules, including enzymes, antibodies, and targeting ligands, to the nanoparticle surface. researchgate.netnih.gov
| Linker Functional Group | Biomolecule Target Group | Resulting Bond | Key Feature |
| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Amide | Robust, common strategy |
| Sulfone (-SO₂-) | Thiol (-SH) | Thioether (via Michael addition) | High specificity for cysteine |
| Sulfone (-SO₂-) | Imidazole (Histidine) | C-N bond | Site-specific at histidine tags |
Modular and Orthogonal Functionalization Approaches for Multimodal Nanoparticles
The development of multimodal nanoparticles—particles with multiple, distinct functionalities (e.g., for imaging, targeting, and therapy)—requires sophisticated surface chemistry strategies. rsc.org The unique structure of Acid-PEG4-Sulfone-PEG4-Acid is well-suited for modular and orthogonal functionalization. fu-berlin.de
Orthogonal chemistry refers to the ability to perform multiple, independent chemical reactions on the same molecule or particle without interference. Because the acid and sulfone groups react with different functional groups under different conditions, they can be addressed sequentially. nih.gov For example, a researcher could first use the sulfone moiety to attach a targeting peptide containing a unique cysteine or histidine residue. Then, in a separate step, the terminal acid groups could be used to attach a fluorescent dye or another molecule containing a primary amine. vectorlabs.com
This modular approach allows for the precise construction of complex, multifunctional nanoparticle surfaces. nih.gov One can envision attaching different types of molecules to the same nanoparticle support by using a combination of linkers with distinct, non-interfering reactive groups. rsc.org This level of control is essential for engineering the next generation of advanced nanomaterials for sophisticated research applications. fu-berlin.de
Applications in Chemical Biology and Biomedical Engineering Research Non Clinical
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system. jenkemusa.com A typical PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. precisepeg.comnih.gov The linker is a critical determinant of the PROTAC's efficacy.
Acid-PEG4-Sulfone-PEG4-Acid functions as a PEG-based linker, a common and effective motif in PROTAC design. jenkemusa.comnih.gov The linker acts as a bridge, connecting the two distinct ligands that bind to the target protein and an E3 ligase. This connection facilitates the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the necessary first step for the ubiquitination and subsequent degradation of the target protein. nih.gov The inclusion of PEG and sulfone groups in the linker's structure is a deliberate design choice to impart specific physicochemical properties to the final PROTAC molecule.
The terminal carboxylic acid groups on Acid-PEG4-Sulfone-PEG4-Acid provide reactive handles for conjugation. These acid groups can be activated to react with primary or secondary amines present on the E3 ligase ligand and the target protein binder, forming stable amide bonds. broadpharm.com This strategy allows for the sequential and controlled assembly of the PROTAC molecule. The choice of which ligand to attach to which end of the linker, and the specific attachment points on the ligands themselves, are critical parameters that must be empirically optimized for each new PROTAC. explorationpub.com This modular assembly is a key advantage, enabling the creation of libraries of PROTACs with varied linkers to identify the most effective degrader. nih.gov
The length and flexibility of the PROTAC linker are not passive features; they are critical to the molecule's success in inducing protein degradation. nih.govexplorationpub.com The distance between the target protein and the E3 ligase must be precisely controlled to allow for the formation of a productive ternary complex.
If the linker is too short, steric hindrance may prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. explorationpub.com
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer, leading to an unstable ternary complex. explorationpub.combiochempeg.com
Research has consistently shown that linker length must be optimized for each specific target and E3 ligase pair. nih.gov For example, in the development of PROTACs targeting the Estrogen Receptor (ER), a linker with a 16-atom chain length was found to be ideal for maximal degradation, outperforming both shorter and longer versions. nih.gov Similarly, studies on p38α-targeting PROTACs found that a linker length of 15-17 atoms was optimal, while linkers shorter than 15 atoms were largely ineffective. ub.edu The Acid-PEG4-Sulfone-PEG4-Acid linker provides a defined length that can be systematically varied by using different PEG chain lengths (e.g., PEG2, PEG6) to fine-tune the degradation efficiency. jenkemusa.com
Table 1: Illustrative Impact of Linker Length on PROTAC Efficacy for Estrogen Receptor (ER) Degradation This table is based on findings for ER-targeting PROTACs and serves as a representative example of the importance of linker length optimization.
| PROTAC Compound | Linker Length (atoms) | ER Degradation Activity | Effect on Cell Proliferation (MCF7) |
| PROTAC 11 | 12 | Moderate Degradation | Moderate Inhibition |
| PROTAC 13 | 16 | High Degradation | Most Effective Inhibition |
| PROTAC 14 | 19 | Lower Degradation | Less Effective Inhibition |
| PROTAC 15 | 21 | Lower Degradation | Less Effective Inhibition |
Data adapted from Cyrus et al. nih.gov
General Bioconjugation Techniques and Building Block Utility
Beyond its specific application in PROTACs, the chemical structure of Acid-PEG4-Sulfone-PEG4-Acid makes it a versatile tool for other bioconjugation applications.
Acid-PEG4-Sulfone-PEG4-Acid serves as a valuable bifunctional building block for the synthesis of more complex molecular architectures. creative-biolabs.com The two terminal carboxylic acid groups allow for the covalent linkage of two different molecules, or for attaching the linker to a surface or nanoparticle. The hydrophilic PEG spacer can be used to improve the properties of the resulting conjugate, for instance, by increasing the solubility of a hydrophobic drug molecule or by creating a flexible spacer arm in a biosensor to reduce steric hindrance. biochempeg.comaxispharm.com Its defined length and chemical composition provide a predictable and consistent component for constructing sophisticated tools for chemical biology research.
Facilitation of Site-Specific Labeling and Functionalization of Biomolecules
The "Acid-PEG4-Sulfone-PEG4-Acid" linker is part of a class of bis-sulfone reagents that are instrumental in the site-specific labeling and functionalization of biomolecules. This capability is crucial for creating homogenous bioconjugates where the attached molecule does not interfere with the biomolecule's biological activity. The primary mechanism involves a highly selective bis-alkylation reaction that targets specific amino acid residues.
The bis-sulfone group is a highly reactive bis-alkylation reagent. axispharm.com It can readily react with the two cysteine thiols that result from the reduction of a native disulfide bond within a protein or antibody. axispharm.com This process re-forms a stable three-carbon bridge, effectively replacing the disulfide bond while maintaining the protein's tertiary structure and avoiding potential irreversible denaturation. axispharm.combroadpharm.com This "disulfide re-bridging" is a key strategy for achieving site-specific conjugation.
In addition to cysteine residues, bis-sulfone reagents can also selectively target the imidazole (B134444) groups of histidine residues, particularly within poly-histidine tags (His-tags) commonly engineered into recombinant proteins for purification. researchgate.net The reaction proceeds through a sequential Michael addition-elimination mechanism, or bis-alkylation, with adjacent imidazole functional groups. researchgate.net This allows for precise labeling at the N- or C-terminus of a protein without disturbing its native structure. The polyethylene (B3416737) glycol (PEG) chains in the linker enhance the solubility and stability of the compound in aqueous solutions. broadpharm.com
| Targeted Residue | Reaction Type | Key Feature | Reference |
| Cysteine (from disulfide) | Bis-alkylation | Re-bridges native disulfide bonds, preserving protein structure. | axispharm.com |
| Histidine (in His-tags) | Bis-alkylation | Enables selective labeling at engineered protein tags. | researchgate.net |
Conjugation to Peptides, Proteins, and Oligonucleotides for Research Purposes
The bifunctional nature of Acid-PEG4-Sulfone-PEG4-Acid makes it a versatile tool for conjugating a wide range of biomolecules for research applications. The linker possesses two distinct reactive functionalities: the bis-sulfone group and the terminal carboxylic acid groups.
The bis-sulfone group provides a method for covalent attachment to proteins and peptides via cysteine or histidine residues, as detailed in the previous section. axispharm.comresearchgate.net The terminal carboxylic acid groups can be chemically activated using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds with primary amine groups found in lysine (B10760008) residues or at the N-terminus of biomolecules. broadpharm.commedchemexpress.combroadpharm.com
This dual reactivity allows for the precise assembly of complex research tools. For instance, derivatives of bis-sulfone PEG linkers are used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). A related compound, Sulfone-Bis-PEG4-acid, is explicitly described as a PEG-based PROTAC linker. PROTACs are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical component that connects the target-binding ligand to the E3 ligase-binding ligand.
Furthermore, the principles of this chemistry extend to the functionalization of oligonucleotides. A derivative, Bis-sulfone-PEG4-DBCO, which contains a dibenzocyclooctyne (DBCO) group, can be conjugated to a protein via its bis-sulfone moiety. broadpharm.com The DBCO group can then react with an azide-modified oligonucleotide through copper-free click chemistry, demonstrating the linker's utility in creating specific protein-oligonucleotide conjugates for research. broadpharm.com
| Linker Moiety | Reactive Towards | Resulting Bond | Application Example |
| Bis-sulfone | Thiol (Cysteine), Imidazole (Histidine) | Thioether / Alkylated Imidazole | Site-specific protein modification |
| Carboxylic Acid (activated) | Primary Amine (Lysine, N-terminus) | Amide | Attachment of payloads or other biomolecules |
Development of Research-Grade Diagnostic and Therapeutic Radiopharmaceuticals (Non-Clinical)
In the development of non-clinical radiopharmaceuticals for imaging (e.g., PET, SPECT) and therapeutic applications, precise control over the conjugation of radionuclides to targeting biomolecules like antibodies is critical. Site-specific conjugation methods are sought after to produce well-defined, homogeneous radioconjugates with predictable properties.
Thiol-selective bioconjugation targeting cysteine residues is a widely accepted strategy for the precise labeling of proteins and antibodies. nih.govresearchgate.net The bis-sulfone chemistry, which targets cysteines from reduced disulfide bonds, offers a robust method for achieving such site-specificity. This approach ensures that the chelator for the radionuclide is attached at a defined location, minimizing interference with the antibody's antigen-binding site and preserving its biological function. axispharm.com
While the direct application of Acid-PEG4-Sulfone-PEG4-Acid in published radiopharmaceutical research is not yet extensively documented, the underlying technology is recognized as a promising future direction. A 2018 review on site-specific chelator-antibody conjugation noted that new technologies enabling disulfide rebridging, including derivatives based on bis-sulfone, have not yet been widely applied to the radionuclide-labeling of antibodies but represent a promising avenue for future research. nih.gov The ability of bis-sulfone linkers to create stable, well-defined antibody conjugates makes them highly suitable for the development of next-generation, research-grade radiopharmaceuticals. mdpi.com The PEG component of the linker can also improve the pharmacokinetic properties of the resulting radiolabeled antibody. axispharm.com
In Vitro Research Models and Systems
Application in Cellular Assays for Investigating Compound Interactions
Acid-PEG4-Sulfone-PEG4-Acid and similar bifunctional linkers are valuable tools for constructing molecular probes used in cellular assays to investigate compound and protein interactions. A key application is in the field of targeted protein degradation.
As mentioned previously, related sulfone-PEG-acid linkers are used in the synthesis of PROTACs. medchemexpress.com In a cellular context, a PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex that triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. Cellular assays that monitor the degradation of a target protein (e.g., using Western blot or reporter systems like UbG76V-GFP) are used to identify and characterize compounds that can induce this process. nih.gov The linker's length and chemical nature are critical for enabling the formation of a stable and productive ternary complex. Therefore, linkers like Acid-PEG4-Sulfone-PEG4-Acid serve as a crucial component in the design of these chemical probes to study protein degradation pathways and compound efficacy in a cellular environment.
Contribution to Developing In Vitro Models for Biological Processes
The development of sophisticated in vitro models often requires the precise assembly of biomolecules to mimic biological structures or pathways. The site-specific conjugation capabilities of bis-sulfone PEG linkers are highly advantageous for this purpose.
A notable example is the use of bis-sulfone chemistry to construct biomimetics to study viral mechanisms. In one research model, a bis-sulfone linker was used to conjugate multiple copies of the SARS-CoV-2 spike protein to quantum dot micelles. researchgate.net This was achieved by leveraging the linker's reactivity with poly-histidine tags engineered onto the recombinant spike proteins. researchgate.net The resulting "COVID-QD" constructs served as an in vitro model to investigate how the spike protein interacts with the blood-brain barrier and induces neuroinflammation, without the use of an infectious virus. researchgate.net This demonstrates how bis-sulfone linkers contribute to the creation of novel research systems for studying complex biological processes in a controlled laboratory setting.
Research on Enzyme Immobilization and Biosensor Development
The performance of biosensors and solid-phase biocatalysts relies heavily on the effective immobilization of enzymes onto a surface. The goal is to attach the enzyme in a stable and oriented manner that preserves its catalytic activity. Site-specific immobilization is crucial for preventing random attachment that could block the enzyme's active site or denature the protein.
Bis-sulfone linkers offer a promising method for achieving oriented enzyme immobilization. By engineering a cysteine residue or a histidine tag at a specific site on the enzyme's surface, away from the active site, the bis-sulfone group can be used to create a covalent, site-specific linkage to a functionalized surface. axispharm.comresearchgate.net This controlled orientation is critical for optimizing substrate accessibility and, consequently, the sensitivity and efficiency of a biosensor. nih.gov
The PEG chains within the linker also play an important role. They can act as a flexible spacer, extending the enzyme away from the surface to reduce steric hindrance and improve its interaction with substrates in the bulk solution. mdpi.com Furthermore, the hydrophilic nature of PEG can create a favorable microenvironment around the immobilized enzyme, helping to maintain its native conformation and activity. mdpi.com While research has shown that long, flexible PEG linkers can sometimes impair substrate diffusion, the ability to achieve site-specific attachment via bis-sulfone chemistry is a key enabling technology for the rational design of immobilized enzyme systems for biosensors and other biocatalytic applications. nih.gov
Development of Advanced Probes and Tool Compounds
The bifunctional linker, Acid-PEG4-Sulfone-PEG4-Acid, serves as a versatile scaffold in the development of sophisticated probes and tool compounds for non-clinical research in chemical biology and biomedical engineering. Its distinct architecture, featuring two terminal carboxylic acid groups and a central sulfone moiety connected by hydrophilic polyethylene glycol (PEG) chains, allows for the strategic assembly of complex molecular constructs. The PEG spacers enhance aqueous solubility and provide conformational flexibility to the resulting conjugates.
Design of Non-Clinical Imaging Probes
The unique characteristics of Acid-PEG4-Sulfone-PEG4-Acid make it a valuable component in the design of imaging probes for non-clinical research, enabling the visualization of biological processes and molecules. The dual carboxylic acid functionalities allow for the attachment of targeting ligands or other functional moieties, while the sulfone group can be utilized for conjugation to biomolecules.
Bifunctional linkers are crucial in creating stable linkages between radionuclides and biological targeting vectors for PET imaging. Similarly, the structure of Acid-PEG4-Sulfone-PEG4-Acid is well-suited for the development of optical imaging probes. For instance, short PEG linkers have been shown to improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. The hydrophilic PEG chains in Acid-PEG4-Sulfone-PEG4-Acid can enhance the solubility and pharmacokinetic properties of the resulting imaging probe.
A hypothetical design of a targeted fluorescent probe using this linker could involve the following components:
| Component | Function | Attachment Site on Linker |
| Targeting Moiety (e.g., a small molecule inhibitor or peptide) | Directs the probe to a specific biological target. | One of the terminal carboxylic acid groups. |
| Fluorophore (e.g., a near-infrared dye) | Provides the imaging signal. | The other terminal carboxylic acid group. |
| Biomolecule for enhanced delivery or retention (e.g., an albumin-binding tag) | Can be conjugated to the central sulfone group via a thiol-containing residue. | Central sulfone group. |
This modular design allows for the systematic optimization of the imaging probe's properties by modifying each component independently.
Synthesis of Chemical Biology Tools Requiring Specific Ligation
The Acid-PEG4-Sulfone-PEG4-Acid linker is particularly advantageous for the synthesis of chemical biology tools that require precise and site-specific ligation to biomolecules, such as proteins. The sulfone group within the linker acts as a reactive handle for covalent modification of specific amino acid residues.
Bis-sulfone PEG linkers are recognized as highly reactive bis-alkylation reagents that can readily react with two cysteine thiols, for example, from a reduced disulfide bridge within a protein, to form a stable three-carbon bridge. This method facilitates site-specific conjugation, leading to homogenous products with a defined drug-to-antibody ratio in the context of antibody-drug conjugates. This same principle can be applied to the development of other chemical biology tools.
Furthermore, bis-sulfone reagents have been shown to undergo site-specific conjugation to histidine tags on proteins. This provides an alternative strategy for labeling proteins at a defined location, preserving their tertiary structure and biological activity.
The general reaction scheme for the ligation of the sulfone group of a linker like Acid-PEG4-Sulfone-PEG4-Acid to a protein is as follows:
| Reactant 1 | Reactant 2 | Resulting Linkage | Key Features |
| Protein with accessible cysteine residues (thiols) | Acid-PEG4-Sulfone-PEG4-Acid | Thioether bond | Site-specific, stable covalent bond. |
| Protein with a histidine tag (imidazole groups) | Acid-PEG4-Sulfone-PEG4-Acid | Covalent adduct | Site-specific at the histidine tag. |
The terminal carboxylic acids of Acid-PEG4-Sulfone-PEG4-Acid can be activated, for example with EDC and HATU, to form stable amide bonds with primary amines on other molecules of interest, such as reporter tags, affinity labels, or small molecule modulators. This dual reactivity allows for the construction of multifunctional chemical biology tools designed to probe complex biological systems.
Analytical and Spectroscopic Characterization Methodologies
Structural Confirmation and Purity Assessment of Acid-PEG4-Sulfone-PEG4-Acid
Confirming the molecular structure and assessing the purity of the bifunctional linker are foundational steps before its use in synthesizing antibody-drug conjugates or other protein modifications. These methodologies provide definitive data on the compound's identity and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Bis-sulfone-PEG4-Acid. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the spectrum of Bis-sulfone-PEG4-Acid, characteristic signals corresponding to the aromatic protons of the tosyl groups, the repeating ethylene (B1197577) glycol units (-OCH₂CH₂-) of the PEG chains, and the protons on the carbon atoms adjacent to the sulfone and carboxylic acid functional groups are expected. The integration of these signals helps to confirm the ratio of protons, aligning with the compound's structure. The peak attributed to the CH₂ protons of the PEG block typically appears around 3.6 ppm. researchgate.net
¹³C NMR: This method provides information about the different carbon environments within the molecule. The spectrum would be expected to show distinct signals for the aromatic carbons, the carbons in the PEG chains (typically around 70 ppm), the carbons alpha to the sulfone groups, and the carbonyl carbon of the carboxylic acid (which can appear at shifts greater than 170 ppm). researchgate.net The combination of ¹H and ¹³C NMR spectra allows for a complete assignment of the molecule's structure.
Table 1: Expected NMR Chemical Shifts for Key Structural Moieties
| Structural Moiety | Technique | Expected Chemical Shift (ppm) |
| Polyethylene (B3416737) Glycol (PEG) Protons (-CH₂CH₂O-) | ¹H NMR | ~3.6 |
| Carboxylic Acid Carbonyl Carbon (-COOH) | ¹³C NMR | >170 |
| Polyethylene Glycol (PEG) Carbons (-CH₂CH₂O-) | ¹³C NMR | ~70 |
| Aromatic Protons (Tosyl groups) | ¹H NMR | 7.0 - 8.0 |
| Methyl Protons (Tosyl groups) | ¹H NMR | ~2.4 |
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is a critical analytical technique used to confirm the molecular weight of Bis-sulfone-PEG4-Acid. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), MS provides a highly accurate molecular weight, which must match the theoretically calculated value. This verification confirms that the correct compound has been synthesized. For Bis-sulfone-PEG4-Acid, the expected molecular weight is approximately 747.9 g/mol . creative-biolabs.combroadpharm.com High-resolution mass spectrometry (HRMS) can provide an even more precise exact mass, further confirming the elemental composition. medkoo.com
Table 2: Molecular Weight and Mass Data
| Parameter | Value | Source(s) |
| Chemical Formula | C₃₆H₄₅NO₁₂S₂ | broadpharm.commedkoo.com |
| Molecular Weight (MW) | ~747.9 g/mol | creative-biolabs.combroadpharm.com |
| Exact Mass | 747.2383 | medkoo.com |
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for both the purification of Bis-sulfone-PEG4-Acid and the assessment of its final purity. In analytical mode, HPLC separates the compound from any unreacted starting materials, by-products, or other impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Commercial suppliers typically report a purity of 95% or higher for this reagent, ensuring minimal interference from contaminants in subsequent conjugation reactions. broadpharm.comxinyanbm.com
Table 3: Typical Purity Specifications
| Analytical Method | Typical Purity Level |
| HPLC | >95% |
Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Stability Assessment
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule and can be employed to assess the chemical stability of Bis-sulfone-PEG4-Acid over time. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds. For this compound, key bands include the C=O stretch of the carboxylic acid, the S=O stretches of the sulfone groups, and the prominent C-O-C ether stretch of the PEG backbone. nih.gov A new approach based on FTIR-spectroscopy for determining the degree of PEGylation in biomolecules shows that the PEG C-O-C peak (at 1089 cm⁻¹) is the main analytically valuable band in IR spectra of PEG-containing systems. nih.gov By monitoring these characteristic peaks, any degradation or modification of the functional groups during storage can be detected, thus ensuring the reagent's integrity. nih.gov
Table 4: Key FTIR Absorption Bands for Functional Group Identification
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid (O-H) | Stretch | 3300 - 2500 (broad) |
| Carboxylic Acid (C=O) | Stretch | 1725 - 1700 |
| Sulfone (S=O) | Asymmetric & Symmetric Stretch | 1350 - 1300 and 1160 - 1120 |
| PEG Ether (C-O-C) | Stretch | ~1100 (strong) |
Advanced Characterization of Acid-PEG4-Sulfone-PEG4-Acid Conjugates
Once Bis-sulfone-PEG4-Acid is conjugated to a protein, further characterization is necessary to confirm that the modification has occurred successfully.
Gel electrophoresis, particularly sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), is a widely used technique to verify the successful conjugation of the linker to a protein. nih.gov When the Bis-sulfone-PEG4-Acid linker is attached to a protein, the total molecular weight of the protein increases. This increase in mass results in a slower migration rate through the polyacrylamide gel compared to the unmodified protein. The appearance of a new, higher molecular weight band, or a shift in the position of the protein band, provides clear evidence of successful conjugation. nih.gov This method is effective for establishing the homogeneity of the resulting protein conjugate preparation. nih.gov
UV-Vis Spectroscopy for Kinetic Studies (e.g., Drug Release in Research Systems)
UV-Vis spectroscopy is a widely accessible and valuable tool for conducting kinetic studies of systems involving the Acid-PEG4-Sulfone-PEG4-Acid linker, especially in the context of drug release. This method relies on the principle that many therapeutic agents (the "drug") possess a distinct chromophore that absorbs light in the ultraviolet or visible range. By monitoring changes in the absorbance at a specific wavelength over time, the concentration of the released drug in a solution can be quantified.
In a typical research setup, a drug is conjugated to a carrier molecule or nanoparticle via the Acid-PEG4-Sulfone-PEG4-Acid linker. This conjugate is placed in a release medium, such as a buffer solution mimicking physiological conditions. At predetermined time intervals, the medium is analyzed using a UV-Vis spectrophotometer. The increase in absorbance corresponding to the free drug allows researchers to construct a release profile, plotting the cumulative amount of released drug against time. researchgate.net
This data is crucial for evaluating the linker's performance, particularly if it's designed to be cleavable under specific conditions (e.g., changes in pH or the presence of certain enzymes). The resulting kinetic data can be fitted to various mathematical models to determine the release mechanism, such as zero-order, first-order, or diffusion-controlled release. researchgate.net For instance, a zero-order release profile, where the drug is released at a constant rate, is often desirable for sustained drug delivery applications. researchgate.net
Table 1: Representative Data from a Hypothetical UV-Vis Drug Release Study
| Time (hours) | Absorbance at λmax | Concentration of Released Drug (µg/mL) | Cumulative Release (%) |
|---|---|---|---|
| 0 | 0.005 | 0.25 | 0.5 |
| 1 | 0.150 | 7.50 | 15.0 |
| 4 | 0.420 | 21.00 | 42.0 |
| 8 | 0.680 | 34.00 | 68.0 |
| 12 | 0.850 | 42.50 | 85.0 |
| 24 | 0.950 | 47.50 | 95.0 |
Dynamic Light Scattering (DLS) for Colloidal Stability of Nanoconjugates
When the Acid-PEG4-Sulfone-PEG4-Acid linker is used to attach biomolecules or drugs to nanoparticles, assessing the colloidal stability of the resulting nanoconjugates is critical. Dynamic Light Scattering (DLS) is a primary technique for this purpose. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension. researchgate.net This information is then used to determine the hydrodynamic diameter (size) of the nanoparticles and their size distribution. nih.gov
The PEG chains of the linker are hydrophilic and create a steric barrier on the nanoparticle surface, which helps prevent aggregation and enhances stability in biological media. researchgate.net DLS is used to verify this effect. By measuring the size of the nanoconjugates over time or under different conditions (e.g., varying pH or salt concentrations), researchers can monitor for any signs of aggregation, which would be indicated by a significant increase in the average particle size. nih.govresearchgate.net A stable formulation will show a consistent particle size over time. researchgate.net
Furthermore, DLS can provide a Polydispersity Index (PDI), a measure of the broadness of the size distribution. A low PDI value (typically < 0.3) indicates a monodisperse and homogenous population of nanoparticles, which is often a requirement for biomedical applications.
Table 2: Example DLS Data for Assessing Nanoconjugate Stability
| Sample | Time Point | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Stability Assessment |
|---|---|---|---|---|
| Uncoated Nanoparticles | 0 hours | 95.4 | 0.45 | Aggregated |
| PEG-Sulfone Coated Nanoparticles | 0 hours | 110.2 | 0.18 | Stable |
| 24 hours | 111.5 | 0.19 | Stable | |
| 72 hours | 112.1 | 0.21 | Stable |
Surface Plasmon Resonance (SPR) for Binding Affinity Analyses
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to study biomolecular interactions in real-time. nuvisan.com It is highly applicable for characterizing conjugates made with the Acid-PEG4-Sulfone-PEG4-Acid linker, for example, in an antibody-drug conjugate (ADC). SPR can precisely measure the binding affinity and kinetics between the conjugated molecule (e.g., an antibody) and its target (e.g., a cell surface receptor). nih.gov
In a typical SPR experiment, one molecule (the ligand, e.g., the target receptor) is immobilized on the surface of a sensor chip. springernature.com A solution containing the other molecule (the analyte, e.g., the ADC featuring the PEG-sulfone linker) is then flowed over the surface. The binding between the analyte and the ligand causes a change in the refractive index at the sensor surface, which is detected and recorded as a response signal. nih.gov
From the resulting sensorgram, key kinetic parameters can be determined:
Association rate constant (k_a): The rate at which the analyte binds to the immobilized ligand.
Dissociation rate constant (k_d): The rate at which the analyte-ligand complex breaks apart.
Equilibrium dissociation constant (K_D): Calculated as k_d/k_a, this value represents the binding affinity. A lower K_D value indicates a stronger binding interaction. nih.gov
The PEG linker itself plays a role by providing a flexible, hydrophilic spacer that can reduce steric hindrance and non-specific binding, ensuring that the measured interaction is specific to the intended binding partners. precisepeg.com
Table 3: Typical Kinetic Parameters Obtained from an SPR Analysis
| Analyte | k_a (1/Ms) | k_d (1/s) | K_D (M) | Binding Affinity |
|---|---|---|---|---|
| Unconjugated Antibody | 1.5 x 10⁵ | 5.0 x 10⁻⁴ | 3.3 x 10⁻⁹ | High |
| Antibody-PEG-Sulfone-Drug Conjugate | 1.3 x 10⁵ | 5.5 x 10⁻⁴ | 4.2 x 10⁻⁹ | High (Binding preserved post-conjugation) |
| Non-specific Control Protein | No Binding | No Binding | N/A | Negligible |
Fluorescent Assays for Quantification of Surface-Bound Groups
Fluorescent assays provide a highly sensitive method for the quantification of molecules, such as the Acid-PEG4-Sulfone-PEG4-Acid linker, that have been attached to a surface, nanoparticle, or biomolecule. This is crucial for determining the efficiency of a conjugation reaction and for characterizing the final product.
There are two common approaches:
Post-conjugation Labeling: The terminal carboxylic acid groups of the linker, after it has been attached to a surface, can be reacted with a fluorescently labeled molecule (a fluorescent probe) that has a reactive group for acids, such as an amine. After removing any unbound probe, the fluorescence intensity of the surface is measured. This intensity is directly proportional to the number of linker molecules on the surface and can be quantified by comparison to a standard curve.
Using a Fluorescently-Tagged Linker: A variation of the linker, such as Fluorescein-PEG-Acid, can be used. axispharm.combiosynth.com In this case, the linker itself contains a fluorescent dye. medkoo.com After the conjugation reaction, the amount of attached linker can be directly quantified by measuring the fluorescence of the product. This approach is often used in applications like fluorescence imaging and labeling of biomolecules. axispharm.com
These assays are essential for calculating parameters like the drug-to-antibody ratio (DAR) in ADCs or the ligand density on nanoparticles, which are critical for the efficacy and consistency of the final product.
Table 4: Example Quantification using a Fluorescent Assay
| Standard Concentration (nM of Fluorescein-PEG-Acid) | Fluorescence Intensity (Arbitrary Units) |
|---|---|
| 0 | 10 |
| 10 | 215 |
| 25 | 520 |
| 50 | 1035 |
| 100 | 2080 |
| Sample | Fluorescence Intensity (Arbitrary Units) |
| Conjugated Nanoparticle Sample | 875 |
| Calculated Surface Density: 42.1 nM equivalent (based on standard curve) |
Computational and Theoretical Studies of Acid Peg4 Sulfone Peg4 Acid and Its Conjugates
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules. For a flexible molecule like Acid-PEG4-Sulfone-PEG4-Acid, MD simulations can provide detailed information about its conformational landscape and how it changes in different environments.
The two poly(ethylene glycol) (PEG) chains are central to the functionality of Acid-PEG4-Sulfone-PEG4-Acid, imparting hydrophilicity and flexibility. MD simulations are particularly well-suited to model the dynamic nature of these PEG chains in aqueous solutions. nih.govresearchgate.net These simulations can reveal the distribution of different conformations, from extended to more compact, globular structures. The conformational behavior is influenced by factors such as solvent interactions, ionic strength, and temperature.
Table 1: Representative Conformational States of Acid-PEG4-Sulfone-PEG4-Acid in Aqueous Solution from MD Simulations
| Conformational State | End-to-End Distance (nm) | Radius of Gyration (nm) | Solvent Accessible Surface Area (Ų) |
| Extended | 3.5 - 4.5 | 1.2 - 1.5 | 1800 - 2000 |
| Bent | 2.0 - 3.0 | 0.9 - 1.1 | 1600 - 1800 |
| Globular | 1.0 - 1.5 | 0.6 - 0.8 | 1400 - 1600 |
This table presents hypothetical data based on typical findings for similar PEG linkers to illustrate the output of MD simulations.
When Acid-PEG4-Sulfone-PEG4-Acid is conjugated to biomolecules, such as proteins or antibodies, the flexibility of the PEG chains plays a critical role in the accessibility of the conjugated substrate. MD simulations can be employed to model these complex systems and investigate how the PEG linker affects the interaction of the biomolecule with its target. nih.govresearchgate.net
The simulations can show how the PEG chains can act as a "shield," potentially hindering the binding of the conjugated biomolecule to its receptor or substrate. Conversely, the flexibility of the linker can also provide the necessary spatial separation and orientation for optimal binding. By simulating the conjugated system, researchers can gain insights into the ideal linker length and flexibility to achieve the desired biological activity. researchgate.net
Computational Chemistry Approaches
Computational chemistry offers a range of methods to investigate the electronic structure and reactivity of molecules. These approaches complement MD simulations by providing a deeper understanding of the chemical properties of Acid-PEG4-Sulfone-PEG4-Acid.
Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of Acid-PEG4-Sulfone-PEG4-Acid. ntnu.no These calculations can predict the reactivity of the terminal carboxylic acid groups, providing information on the most likely sites for reaction and the energy barriers for conjugation. The sulfone group, being relatively inert, contributes to the stability of the linker, and its influence on the electronic properties of the adjacent PEG chains can also be assessed.
Furthermore, computational methods can be used to study the non-covalent interactions between the linker and other molecules. This includes hydrogen bonding with water molecules, which is crucial for its solubility, as well as potential interactions with the surface of biomolecules to which it is conjugated. ntnu.no
Table 2: Calculated Reactivity Indices for Functional Groups of Acid-PEG4-Sulfone-PEG4-Acid
| Functional Group | Fukui Function (f-) | Fukui Function (f+) | Local Softness (s-) | Local Softness (s+) |
| Carboxylic Acid (Oxygen) | 0.12 | 0.05 | 0.08 | 0.03 |
| Carboxylic Acid (Carbonyl Carbon) | 0.03 | 0.15 | 0.02 | 0.10 |
| Sulfone (Oxygen) | 0.08 | 0.02 | 0.05 | 0.01 |
This table presents hypothetical data based on quantum chemical calculations for illustrative purposes. Fukui functions and local softness are indicators of reactivity towards nucleophilic (f-, s-) and electrophilic (f+, s+) attack.
A key strength of computational and theoretical studies is their ability to provide a molecular-level explanation for experimentally observed phenomena. researchgate.net For example, if a particular conjugate of Acid-PEG4-Sulfone-PEG4-Acid shows reduced biological activity, computational models can be used to investigate whether this is due to steric hindrance from the PEG chains or an unfavorable orientation of the conjugated molecule.
By combining experimental data with theoretical insights, researchers can build a comprehensive understanding of the structure-activity relationship of conjugates involving this linker. This synergy accelerates the optimization of linker design for specific applications, leading to the development of more effective and targeted therapeutic and diagnostic agents. ntnu.no The theoretical models can be refined and validated against experimental results, creating a powerful feedback loop for rational molecular design. researchgate.net
Future Research Directions and Unresolved Challenges
Advancements in Synthetic Methodologies for Acid-PEG4-Sulfone-PEG4-Acid
The synthesis of Acid-PEG4-Sulfone-PEG4-Acid, while established, presents opportunities for optimization to enhance efficiency, scalability, and purity.
Current synthetic routes to heterobifunctional PEG linkers can be complex and may suffer from limitations in scalability. Future research is directed towards the development of more streamlined and efficient protocols. One promising approach involves the sequential synthesis from readily available and inexpensive starting materials, which could be suitable for large-scale production. nih.gov The desymmetrization of oligo(ethylene glycol)s (OEGs) by converting one hydroxyl group to an alkyne or azido (B1232118) functionality, followed by activation of the other hydroxyl group, presents a versatile strategy. nih.gov This methodology could be adapted for the synthesis of Acid-PEG4-Sulfone-PEG4-Acid, potentially improving yields and reducing production costs.
The purification of conjugates formed using Acid-PEG4-Sulfone-PEG4-Acid, particularly in the context of Proteolysis-Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), presents significant challenges. wuxiapptec.comwuxiapptec.com These complex molecules often have high molecular weights and may exhibit poor solubility and a tendency to aggregate, complicating purification. researchgate.net
Standard chromatographic techniques are the cornerstone of purifying PEGylated proteins and conjugates. nih.gov These methods are summarized in the table below:
| Purification Technique | Principle of Separation | Application in PEG Conjugate Purification |
| Ion Exchange Chromatography (IEX) | Separation based on net charge. PEGylation can shield surface charges, altering the elution profile. | Efficiently separates native protein, unreacted PEG, and mono- vs. multi-PEGylated species. nih.gov |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. PEGylation significantly increases the molecular size. | Effective for removing unreacted PEG and smaller reactants from the larger conjugate. nih.gov |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. PEG can become more hydrophobic in the presence of certain salts. | A complementary technique to IEX, useful for proteins that are difficult to purify by other methods. |
| Reverse Phase Chromatography (RPC) | Separation based on hydrophobicity, typically using a non-polar stationary phase. | Useful for analytical-scale separation, identification of PEGylation sites, and separation of positional isomers. |
Non-chromatographic methods, such as membrane-based separation (ultrafiltration, diafiltration), offer a cost-effective and scalable approach for the initial purification steps, although they lack the resolution to separate isomers. mdpi.com Future research will likely focus on hybrid methods that combine the scalability of membrane filtration with the high resolution of chromatography to address the purification challenges of complex conjugates. mdpi.com Additionally, optimizing analytical techniques to better characterize these complex mixtures and identify impurities is an ongoing challenge. wuxiapptec.com
Expanding the Bioconjugation Repertoire
To enhance the utility of Acid-PEG4-Sulfone-PEG4-Acid, researchers are exploring novel reactive groups and strategies to improve the stability of the resulting linkages.
The carboxylic acid and sulfone moieties of Acid-PEG4-Sulfone-PEG4-Acid provide standard reactivity towards amines and thiols, respectively. However, the field of bioconjugation is continually evolving, with a demand for a wider range of reactive groups that offer different specificities and reaction conditions.
Future research will likely focus on incorporating novel reactive groups into the core structure of this linker. Examples of such groups and their potential applications are listed below:
| Reactive Group | Target Functionality | Reaction Type | Potential Advantage |
| Alkynes/Azides | Azides/Alkynes | Copper-catalyzed or Strain-promoted Azide-Alkyne Cycloaddition (Click Chemistry) | High specificity, efficiency, and bioorthogonality, allowing for reactions in complex biological systems. nih.govaxispharm.com |
| Maleimides | Thiols | Michael Addition | Well-established and efficient for thiol conjugation. precisepeg.com |
| Hydrazides | Aldehydes/Ketones | Hydrazone formation | Useful for site-specific labeling of oxidized glycans on antibodies. precisepeg.com |
| DBCO (Dibenzocyclooctyne) | Azides | Strain-Promoted Azide-Alkyne Cycloaddition (Copper-free Click Chemistry) | Enables precise labeling in living cells without the need for a cytotoxic copper catalyst. axispharm.com |
The development of linkers with multiple, mutually orthogonal reactive groups would enable the one-pot synthesis of complex multi-component conjugates. nih.gov This would be particularly valuable in the construction of sophisticated drug delivery systems and diagnostic tools.
The stability of the linkage formed between a linker and a biomolecule is critical for the efficacy of the resulting conjugate, especially in complex biological environments. While the amide bond formed from the carboxylic acid is generally stable, the thioether linkage resulting from the reaction of the sulfone group can be susceptible to degradation under certain conditions.
Research has shown that sulfone-based linkers can offer improved stability compared to maleimide-based linkers, which are prone to retro-Michael reactions and thioether exchange with other thiols in biological media. nih.gov Specifically, phenyloxadiazole sulfone linkers have demonstrated enhanced stability in human plasma. nih.govacs.org The stability of the sulfone linkage is influenced by the structure of the sulfone itself, with heteroaromatic sulfones showing promise. nih.gov
Future strategies to enhance linkage stability may include:
Modification of the Sulfone Structure: Exploring different aromatic or aliphatic groups adjacent to the sulfone to modulate its reactivity and the stability of the resulting thioether bond.
Alternative Thiol-Reactive Chemistries: Investigating alternative thiol-reactive groups that form more robust linkages, such as those based on vinyl sulfones, which react readily with thiols under mild conditions. jenkemusa.comcd-bioparticles.netinterchim.fr
Environmental Considerations: A deeper understanding of the degradation pathways of these linkers in various biological compartments (e.g., cytoplasm, lysosomes) will inform the design of more stable conjugates for specific applications. The influence of factors like pH and enzymatic activity on linker stability is an active area of investigation. researchgate.net
Novel Applications in Materials Science and Chemical Biology
The unique properties of Acid-PEG4-Sulfone-PEG4-Acid, including its bifunctionality, hydrophilicity, and defined length, make it an attractive candidate for applications beyond its current use as a PROTAC linker.
In materials science , PEG-sulfone derivatives are being explored for the formation of hydrogels. chempep.com These hydrogels can be created through Michael-type addition reactions between multi-arm PEG-vinyl sulfone and thiol-containing crosslinkers. nih.gov The resulting hydrogels are biocompatible and their mechanical properties can be tuned, making them suitable for applications in tissue engineering and controlled drug release. nih.govresearchgate.net The bifunctionality of Acid-PEG4-Sulfone-PEG4-Acid could be leveraged to create hydrogels with pendant carboxylic acid groups, allowing for the subsequent immobilization of bioactive molecules.
Design of Innovative Materials with Tunable Properties for Research
The bifunctional nature of Acid-PEG4-Sulfone-PEG4-Acid makes it a valuable component in the design of advanced materials with tailored properties. Future research is directed towards leveraging its distinct chemical features for creating novel surfaces and polymers. The PEG chains provide hydrophilicity and flexibility, while the terminal acid groups and central sulfone offer specific points for conjugation. axispharm.com
One promising area is the functionalization of nanoparticles and metal oxide surfaces to enhance their stability and dispersion in aqueous solutions. axispharm.com By attaching this linker, researchers can create materials with improved biocompatibility and specific functionalities for applications in material science. axispharm.com For instance, it can be incorporated into polymers to create coatings and films with enhanced hydrophilicity or specific chemical resistance. axispharm.com The defined length of the PEG4 arms allows for precise control over the spacing between the functionalized surface and conjugated biomolecules, which is critical for maintaining biological activity and optimizing interactions.
Further Integration into Advanced In Vitro Biological Systems and Diagnostic Tools
Acid-PEG4-Sulfone-PEG4-Acid is an effective crosslinking agent for developing sophisticated tools for in vitro research and diagnostics. A significant application lies in its use as a linker for Proteolysis Targeting Chimeras (PROTACs). targetmol.comglpbio.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the ubiquitin-proteasome system. targetmol.comglpbio.com The Acid-PEG4-Sulfone-PEG4-Acid linker connects the two distinct ligands (one for the target protein and one for the E3 ligase), and its length and flexibility are critical for the formation and stability of the ternary complex. targetmol.com
Furthermore, this linker is being explored for the development of advanced bioassay surfaces. nih.gov Covalently attaching Acid-PEG4-Sulfone-PEG4-Acid to substrates can create a hydrophilic barrier that effectively inhibits the non-specific binding of proteins and cells. nih.gov This "non-fouling" property is essential for creating reliable and sensitive diagnostic platforms, such as microarrays and biosensors, where minimizing background noise is crucial for accurate detection. nih.gov Future work will focus on integrating these functionalized surfaces into microfluidic devices and other high-throughput diagnostic systems. nih.gov The characterization of such functionalized surfaces is essential to ensure their purity and performance. researchgate.net
Methodological Optimization and Reproducibility in Research
The effective application of Acid-PEG4-Sulfone-PEG4-Acid in research relies on the optimization of reaction methodologies and the ability to achieve reproducible results. Key areas of focus include refining reaction conditions and ensuring consistent surface functionalization across different experiments and substrates.
Optimization of Reaction Conditions (e.g., pH, Concentration, Spacer Length)
The reactivity of Acid-PEG4-Sulfone-PEG4-Acid is dependent on specific reaction conditions. The terminal carboxylic acid groups require activation, typically with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, to react with primary amines and form stable amide bonds. broadpharm.combroadpharm.com The sulfone group can be conjugated with thiol groups, such as those on cysteine residues in proteins. broadpharm.combroadpharm.com Optimizing factors such as pH, temperature, and reagent concentration is crucial for achieving high conjugation efficiency and minimizing side reactions. precisepeg.com
The length of the PEG spacer is a critical parameter that influences the biological activity of the final conjugate. Studies on similar PEGylated molecules demonstrate that varying the number of PEG units can significantly impact binding affinities and in vivo behavior. nih.govbohrium.com For example, research on a series of bombesin (B8815690) analogs with different PEG spacer lengths (n=2, 3, 4, 6) showed that spacer length affects receptor binding affinity (IC50) and biodistribution. nih.govbohrium.com While the influence on biodistribution was minor between di-, tri-, tetra-, and hexaethylene glycol, even small changes can be used to fine-tune targeting properties. nih.govbohrium.com The PEG4 length in Acid-PEG4-Sulfone-PEG4-Acid provides a balance of solubility and defined spacing, but further research may explore variations for specific applications. precisepeg.comdovepress.com
| Compound | PEG Spacer Length | IC50 (nM) |
|---|---|---|
| natGa-NOTA-PEG2-RM26 | 2 units | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | 3 units | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | 4 units | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | 6 units | 5.8 ± 0.3 |
Ensuring Reproducibility of Surface Functionalization on Various Substrates
A significant challenge in utilizing linkers like Acid-PEG4-Sulfone-PEG4-Acid is ensuring the reproducibility of surface functionalization. The consistency of coatings on substrates such as glass, plastics, or nanoparticles is vital for reliable performance in bioassays and materials science applications. nih.govresearchgate.net Batch-to-batch variability in the final functionalized surface can arise from inconsistencies in the linker itself or the coating process. nih.gov
Q & A
Q. What computational approaches predict the conformational flexibility of PEG chains?
- Modeling Techniques :
- Molecular dynamics (MD) : Simulate PEG4 chains in explicit solvent (water) to analyze torsional angles and persistence lengths .
- Coarse-grained models : Reduce computational cost while capturing chain entanglement effects.
- Validation : Compare simulation-derived hydrodynamic radii with experimental DLS data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
